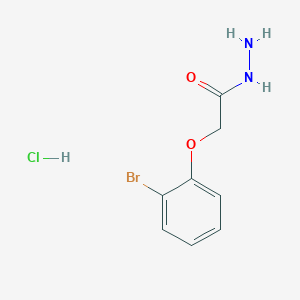

2-(2-溴苯氧基)乙酰肼盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(2-Bromophenoxy)acetohydrazide hydrochloride” is a compound with the CAS Number: 328085-17-2 . It has a molecular weight of 245.08 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI Code of “2-(2-Bromophenoxy)acetohydrazide hydrochloride” is 1S/C8H9BrN2O2/c9-6-3-1-2-4-7 (6)13-5-8 (12)11-10/h1-4H,5,10H2, (H,11,12) . The InChI key is XFDKPYSTAWRPAF-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

The compound is solid in its physical form . The storage temperature is room temperature .科学研究应用

药理学研究中的合成和表征:

- Shaharyar 等人 (2016) 合成了 2-[2-(苯氧甲基)-1H-苯并咪唑-1-基]乙酰肼的衍生物,并使用体内筛选评估了它们的抗惊厥特性,表明了潜在的药理学应用 (Shaharyar 等人,2016).

抗菌特性:

- Fuloria 等人 (2014) 和 (2009) 报道了源自 2-(2-溴苯氧基)乙酰肼的化合物的合成,这些化合物表现出抗菌和抗真菌活性,表明它们在抗菌研究中的用途 (Fuloria 等人,2014) 和 (Fuloria 等人,2009).

非线性光学特性:

- Naseema 等人 (2010) 探讨了包括 2-(4-甲基苯氧基)乙酰肼衍生物在内的腙的非线性光学特性,揭示了它们在光学限幅器和开关等光学器件应用中的潜力 (Naseema 等人,2010).

镇痛和抗炎活性:

- Dewangan 等人 (2015) 从 2-(4-氯-3-甲基苯氧基)乙酰肼合成了恶二唑衍生物,在动物研究中表现出显着的镇痛和抗炎活性 (Dewangan 等人,2015).

抗利什曼原虫活性:

- Ahsan 等人 (2016) 合成了新的 2-(取代苯氧基)-N-[(芳基)亚甲基]乙酰肼类似物,表现出有希望的抗利什曼原虫活性,表明在治疗利什曼病中具有潜力 (Ahsan 等人,2016).

脲酶抑制:

- Sheng 等人 (2015) 制备了腙化合物,包括 N'-(2-溴苯亚甲基)-2-(4-硝基苯氧基)乙酰肼,它显示出很强的脲酶抑制活性,表明在农业或医学领域具有潜在应用 (Sheng 等人,2015).

抗癌评估:

- Salahuddin 等人 (2014) 在他们的研究中使用了 2-(萘-1-基甲基/萘-2-基氧基甲基)-1H-苯并咪唑-1-基]乙酰肼衍生物,发现一种化合物对乳腺癌细胞系特别有效 (Salahuddin 等人,2014).

安全和危害

作用机制

Target of Action

It’s known that drugs in the hydrazide functional group are an important category within antituberculosis, antibacterial, antifungal, and antimicrobial pharmaceuticals .

Mode of Action

It’s known that hydrazide derivatives containing an aromatic fragment exhibit antibacterial and antifungal activities, the extent of which depends on the nature of the substituent attached to the benzene ring .

Biochemical Pathways

It’s known that hydrazide derivatives play a key role as intermediates and valuable starting materials for synthesizing novel biologically active derivatives .

Result of Action

It’s known that benzotriazole-n-substituted acetohydrazide derivatives exhibit potent antiviral activity, characterized by their pronounced binding affinity and effective inhibition of glycoprotein b associated with herpes simplex virus-i (hsv-i) .

属性

IUPAC Name |

2-(2-bromophenoxy)acetohydrazide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2.ClH/c9-6-3-1-2-4-7(6)13-5-8(12)11-10;/h1-4H,5,10H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUWKIDRUVSMWAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)NN)Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate](/img/structure/B2474083.png)

![4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-5-ethyl-6-methylpyrimidine](/img/structure/B2474087.png)

![3-tert-butyl-1-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2474089.png)

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2474091.png)

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2474099.png)

![3-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)cyclobutane-1-carboxylic acid](/img/structure/B2474101.png)

![3-ethyl-1-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea](/img/structure/B2474104.png)